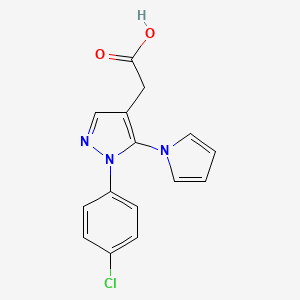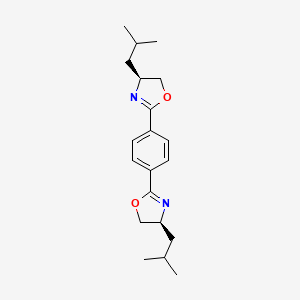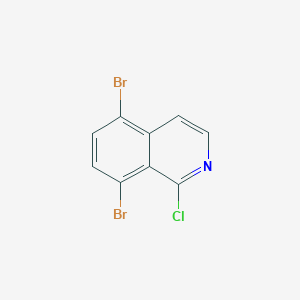
5,8-Dibromo-1-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-1-chloroisoquinoline is a chemical compound with the molecular formula C9H4Br2ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the isoquinoline ring, making it a halogenated isoquinoline derivative .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-1-chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination of 1-chloroisoquinoline using bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 5 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
化学反応の分析
Types of Reactions
5,8-Dibromo-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce biaryl compounds .
科学的研究の応用
5,8-Dibromo-1-chloroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 5,8-Dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5,7-Dibromo-1-chloroisoquinoline: Another halogenated isoquinoline with bromine atoms at the 5 and 7 positions.
1-Chloroisoquinoline: A simpler derivative with only a chlorine atom attached to the isoquinoline ring.
Uniqueness
5,8-Dibromo-1-chloroisoquinoline is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 5 and 8 positions, along with a chlorine atom, provides distinct electronic and steric properties compared to other halogenated isoquinolines .
特性
分子式 |
C9H4Br2ClN |
|---|---|
分子量 |
321.39 g/mol |
IUPAC名 |
5,8-dibromo-1-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H |
InChIキー |
YTXXFQHFFDGABV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Br)C=CN=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


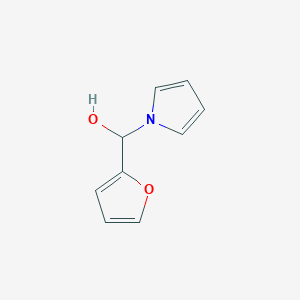
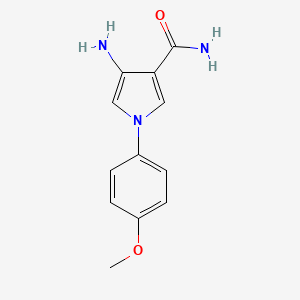
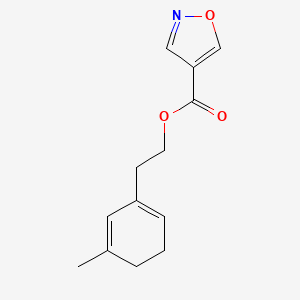
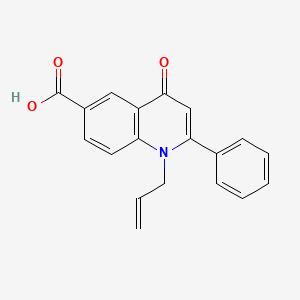
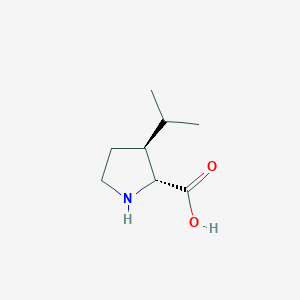
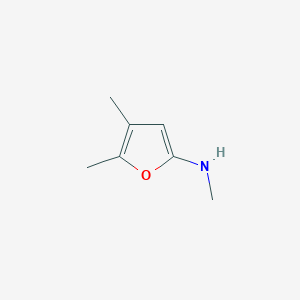
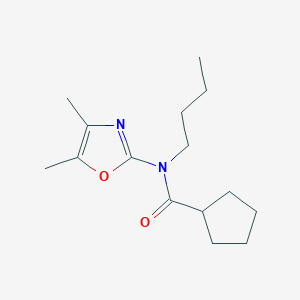
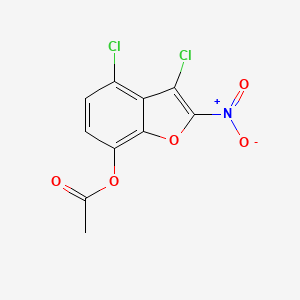
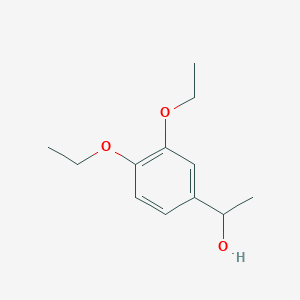
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)
